
1-Octyl-4,4'-bipyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-4,4’-bipyridin-1-ium is a derivative of bipyridine, a heteroaromatic compound with two pyridine rings. This compound is known for its unique electrochemical properties and has found applications in various fields, including supramolecular chemistry, electrochromic devices, and molecular machines .
Métodos De Preparación
The synthesis of 1-Octyl-4,4’-bipyridin-1-ium typically involves the alkylation of 4,4’-bipyridine with an octyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion .
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling. These methods provide high yields and are scalable for large-scale production .
Análisis De Reacciones Químicas
1-Octyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in the UV-vis absorption spectra.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Aplicaciones Científicas De Investigación
1-Octyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Octyl-4,4’-bipyridin-1-ium involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective mediator in electrochemical processes. The molecular targets include metal ions and other electron-rich species, which it can bind to and stabilize through coordination bonds .
Comparación Con Compuestos Similares
1-Octyl-4,4’-bipyridin-1-ium is unique compared to other bipyridine derivatives due to its long alkyl chain, which enhances its solubility in organic solvents and its ability to form stable micelles. Similar compounds include:
4,4’-Bipyridine: The parent compound, which lacks the octyl group and has different solubility and electrochemical properties.
2,2’-Bipyridine: Another isomer with different coordination chemistry and redox behavior.
3,3’-Bipyridine: Known for its unique structural properties and applications in coordination chemistry.
Propiedades
Número CAS |
151511-87-4 |
|---|---|
Fórmula molecular |
C18H26N2+2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-octyl-4-pyridin-1-ium-4-ylpyridin-1-ium |
InChI |
InChI=1S/C18H25N2/c1-2-3-4-5-6-7-14-20-15-10-18(11-16-20)17-8-12-19-13-9-17/h8-13,15-16H,2-7,14H2,1H3/q+1/p+1 |
Clave InChI |
MNHXKIQIMATSAG-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)
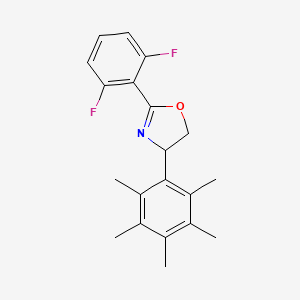
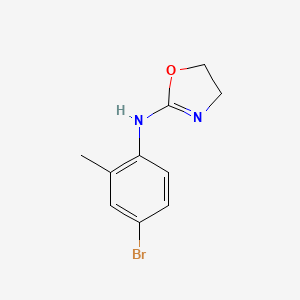
![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)
![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)
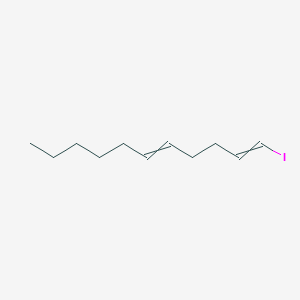

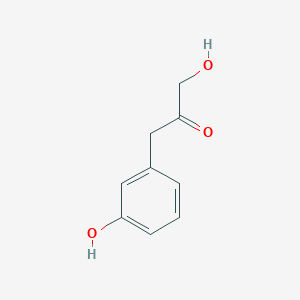
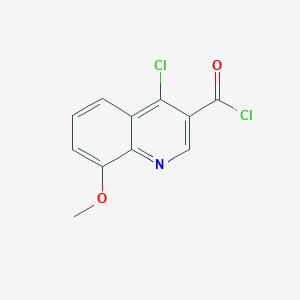
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)
